molecular formula C7H6N2OS2 B2993830 2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 554423-03-9

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2993830
CAS RN: 554423-03-9
M. Wt: 198.26
InChI Key: YZHNKLQNNXOOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a biochemical compound used for proteomics research . It has a molecular formula of C7H6N2OS2 and a molecular weight of 198.27 .

Scientific Research Applications

Proteomics Research

“2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

This compound can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . These derivatives are synthesized by heating thiophene-2-carboxamides in formic acid .

Synthesis of Thienopyrimidine-2,4-diones

Thienopyrimidine-2,4-diones can be synthesized by heating 3-amino-thiophene-2-carboxamides with this compound . This process involves pyrimidine ring closure .

Synthesis of Thieno[3,4-b]pyridine Derivatives

This compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . This is achieved by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol .

Antimycobacterial Activity

Some compounds synthesized using “2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one” have shown very good antimycobacterial activity . This suggests that thienopyrimidinones as a class have potential to be developed as antitubercular agents .

Non-Cytotoxicity

The active compounds synthesized using this compound were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . This is an important property for compounds that are being developed for therapeutic use .

properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHNKLQNNXOOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one

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